molecular formula C10H11NO2 B13290379 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one

Cat. No.: B13290379
M. Wt: 177.20 g/mol
InChI Key: VMHSBHLVYJWRHZ-UHFFFAOYSA-N
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Description

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one is an organic compound belonging to the class of tetrahydroquinolines. This compound is characterized by a hydroxymethyl group attached to the seventh position of the tetrahydroquinoline ring. Tetrahydroquinolines are known for their diverse biological activities and are used in various fields, including medicinal chemistry and material science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzyl alcohol with an aldehyde in the presence of a catalyst can lead to the formation of the desired tetrahydroquinoline derivative. The reaction conditions typically involve moderate temperatures and the use of solvents such as ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. Catalysts and reaction conditions are optimized to ensure high efficiency and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The carbonyl group in the tetrahydroquinoline ring can be reduced to form a hydroxyl group.

    Substitution: The hydroxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

The major products formed from these reactions include carboxylic acids, alcohols, and substituted tetrahydroquinoline derivatives.

Scientific Research Applications

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties, such as polymers and dyes.

Mechanism of Action

The mechanism of action of 7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one involves its interaction with specific molecular targets. The hydroxymethyl group can form hydrogen bonds with biological molecules, influencing their activity. The compound may also interact with enzymes, altering their function and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

    7-Hydroxy-1,2,3,4-tetrahydroquinoline: Lacks the hydroxymethyl group but shares the tetrahydroquinoline core.

    7-Methyl-1,2,3,4-tetrahydroquinoline: Contains a methyl group instead of a hydroxymethyl group.

    7-Amino-1,2,3,4-tetrahydroquinoline: Features an amino group at the seventh position.

Uniqueness

7-(Hydroxymethyl)-1,2,3,4-tetrahydroquinolin-4-one is unique due to the presence of the hydroxymethyl group, which imparts distinct chemical and biological properties. This functional group enhances its reactivity and potential for forming hydrogen bonds, making it a valuable compound in various research and industrial applications.

Properties

Molecular Formula

C10H11NO2

Molecular Weight

177.20 g/mol

IUPAC Name

7-(hydroxymethyl)-2,3-dihydro-1H-quinolin-4-one

InChI

InChI=1S/C10H11NO2/c12-6-7-1-2-8-9(5-7)11-4-3-10(8)13/h1-2,5,11-12H,3-4,6H2

InChI Key

VMHSBHLVYJWRHZ-UHFFFAOYSA-N

Canonical SMILES

C1CNC2=C(C1=O)C=CC(=C2)CO

Origin of Product

United States

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